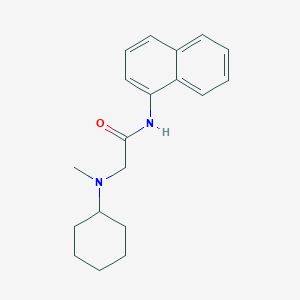
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide, also known as CMN-1, is a novel small molecule that has been found to have potential therapeutic applications in various diseases. It is a member of the class of compounds known as glycine site NMDA receptor antagonists.
Wirkmechanismus
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the action of the NMDA receptor by binding to the glycine site. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. By blocking the glycine site of the NMDA receptor, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide reduces the excitotoxicity and neuronal damage associated with overactivation of the receptor.
Biochemical and physiological effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and increasing neurotrophic factors and synaptic plasticity. These effects are thought to be mediated by the blockade of the NMDA receptor and the subsequent reduction in excitotoxicity and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide is its specificity for the glycine site of the NMDA receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide.
Zukünftige Richtungen
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects.
Synthesemethoden
The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide involves a multi-step process, starting with the reaction of 1-naphthylamine with cyclohexanone to form 1-(cyclohexylamino)naphthalene-2-ol. This intermediate is then reacted with methyl iodide to form N-methyl-1-(cyclohexylamino)naphthalene-2-ol, which is further reacted with glycine to form N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. In Alzheimer's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to improve cognitive function and reduce amyloid beta deposition in animal models. In Parkinson's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to protect dopaminergic neurons from degeneration. In epilepsy, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce seizure frequency and severity. In stroke, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce brain damage and improve neurological function.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,2-4,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNOPORGAIGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-methyl-N-naphthalen-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

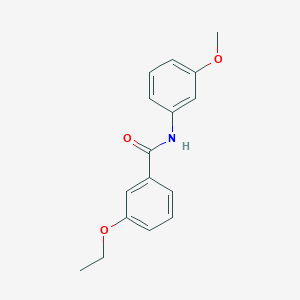
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
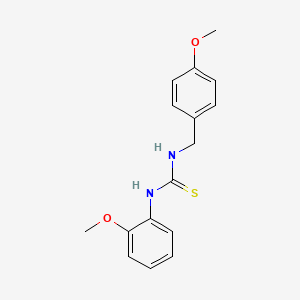

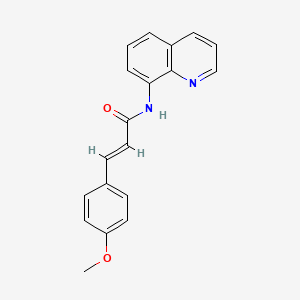
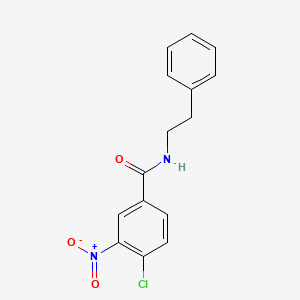

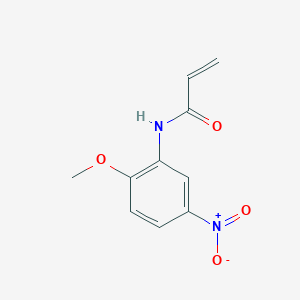
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
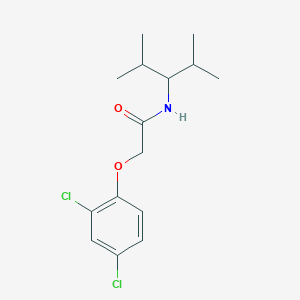
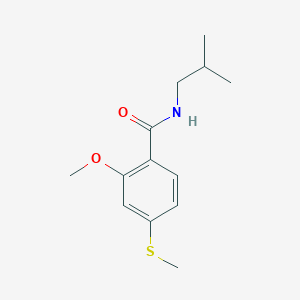
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)
